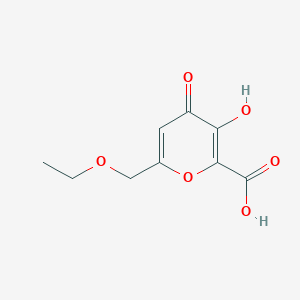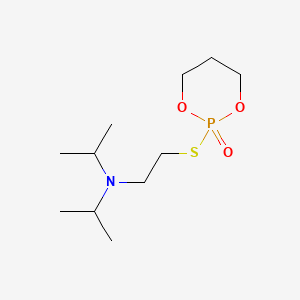
Phosphorothioic acid, S-(2-diisopropylaminoethyl) O,O-cyclic trimethylene ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, S-(2-diisopropylaminoethyl) O,O-cyclic trimethylene ester is a chemical compound with significant applications in various fields. This compound is known for its unique structure, which includes a phosphorothioic acid core and a cyclic trimethylene ester group. It is often used in scientific research due to its distinctive properties and reactivity.
Preparation Methods
The synthesis of Phosphorothioic acid, S-(2-diisopropylaminoethyl) O,O-cyclic trimethylene ester typically involves the reaction of phosphorothioic acid derivatives with diisopropylaminoethyl and cyclic trimethylene ester groups. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to maintain consistency and efficiency.
Chemical Reactions Analysis
Phosphorothioic acid, S-(2-diisopropylaminoethyl) O,O-cyclic trimethylene ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioate derivatives.
Reduction: Reduction reactions can convert it into phosphorothioic acid derivatives.
Substitution: It can undergo substitution reactions where the diisopropylaminoethyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phosphorothioic acid, S-(2-diisopropylaminoethyl) O,O-cyclic trimethylene ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Phosphorothioic acid, S-(2-diisopropylaminoethyl) O,O-cyclic trimethylene ester involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its biological effects.
Comparison with Similar Compounds
Phosphorothioic acid, S-(2-diisopropylaminoethyl) O,O-cyclic trimethylene ester can be compared with other similar compounds such as:
Phosphorothioic acid, S-2,3-diaminopropyl ester: This compound has a similar phosphorothioic acid core but different substituents, leading to distinct reactivity and applications.
Phosphorothioic acid, O,O-dimethyl S-(2-(methylthio)ethyl) ester: This compound also contains a phosphorothioic acid core but with different ester groups, resulting in unique chemical properties.
Properties
CAS No. |
58607-62-8 |
|---|---|
Molecular Formula |
C11H24NO3PS |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
N-[2-[(2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)sulfanyl]ethyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C11H24NO3PS/c1-10(2)12(11(3)4)6-9-17-16(13)14-7-5-8-15-16/h10-11H,5-9H2,1-4H3 |
InChI Key |
OTGROTPYXLDXNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCSP1(=O)OCCCO1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


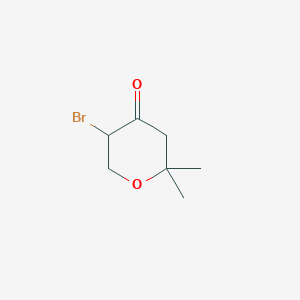

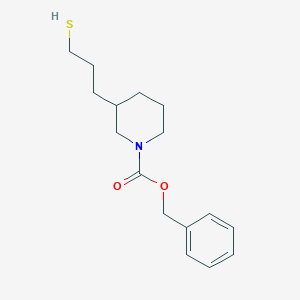
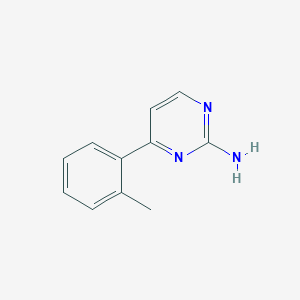
![5-Oxa-10-azatricyclo[7.1.0.0~4,6~]decane](/img/structure/B13967908.png)



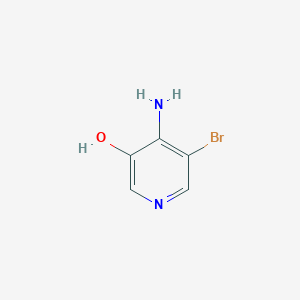

![Furo[2,3-f][1,3]benzoxazole](/img/structure/B13967944.png)
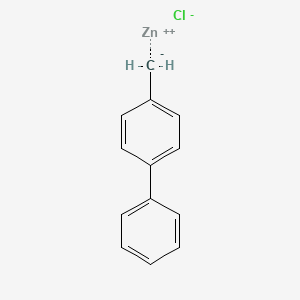
![1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene](/img/structure/B13967949.png)
